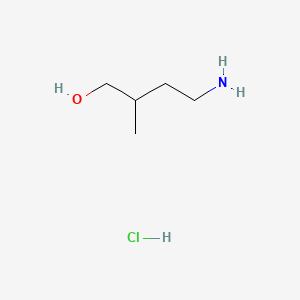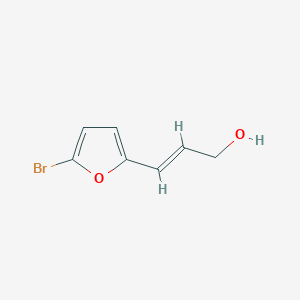
2-(Azidomethyl)-1,3-dimethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azidomethyl)-1,3-dimethoxybenzene is an organic compound characterized by the presence of an azido group attached to a benzene ring substituted with two methoxy groups. The azido group is known for its high reactivity, making this compound a valuable intermediate in various chemical reactions, particularly in the field of organic synthesis and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-1,3-dimethoxybenzene typically involves the introduction of the azido group into a pre-existing benzene ring structure. One common method is the nucleophilic substitution reaction where a halomethyl derivative of 1,3-dimethoxybenzene reacts with sodium azide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive azido group.
化学反応の分析
Types of Reactions
2-(Azidomethyl)-1,3-dimethoxybenzene undergoes various types of chemical reactions, including:
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution Reactions: The azido group can be replaced by other nucleophiles in substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are often used in the Huisgen cycloaddition to form triazoles.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Transition metal catalysts like palladium or copper are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Substituted Benzene Derivatives: Formed from substitution reactions.
科学的研究の応用
2-(Azidomethyl)-1,3-dimethoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Utilized in the preparation of functionalized polymers and materials through click chemistry.
Bioconjugation: Employed in the labeling and modification of biomolecules due to the reactivity of the azido group.
Medicinal Chemistry: Investigated for its potential in drug development and as a building block for bioactive compounds.
作用機序
The mechanism of action of 2-(Azidomethyl)-1,3-dimethoxybenzene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form stable triazole rings, which are valuable in various chemical and biological applications. Additionally, the azido group can be reduced to an amine, which can further participate in various biochemical pathways .
類似化合物との比較
Similar Compounds
2-(Azidomethyl)-1,3-dimethoxybenzene: Characterized by the presence of an azido group and two methoxy groups on the benzene ring.
2-(Azidomethyl)benzene: Lacks the methoxy groups, making it less reactive in certain chemical reactions.
1-Azido-2,4-dimethoxybenzene: Similar structure but with different substitution pattern on the benzene ring.
Uniqueness
This compound is unique due to the presence of both the azido group and the methoxy groups, which enhance its reactivity and versatility in chemical reactions. The methoxy groups can influence the electronic properties of the benzene ring, making it more reactive towards nucleophilic substitution and cycloaddition reactions .
特性
分子式 |
C9H11N3O2 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC名 |
2-(azidomethyl)-1,3-dimethoxybenzene |
InChI |
InChI=1S/C9H11N3O2/c1-13-8-4-3-5-9(14-2)7(8)6-11-12-10/h3-5H,6H2,1-2H3 |
InChIキー |
HZUOJIKFHSASOR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC=C1)OC)CN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


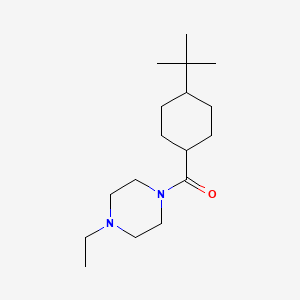
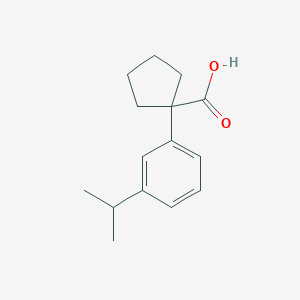
![1-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13577787.png)
![1-(Adamantane-1-carbonyl)-4-[(pyridin-4-yl)methyl]piperazine](/img/structure/B13577800.png)
![rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridinehydrochloride,cis](/img/structure/B13577808.png)
![3-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}methyl)benzoicacid](/img/structure/B13577810.png)

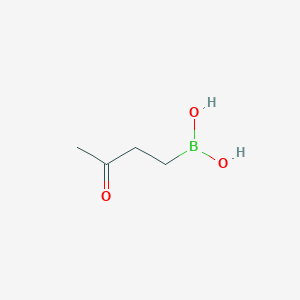

![5,5-Dimethyl-3-[(2,3,4,5,6-pentafluorophenoxy)methanesulfonyl]-4,5-dihydro-1,2-oxazole](/img/structure/B13577845.png)

